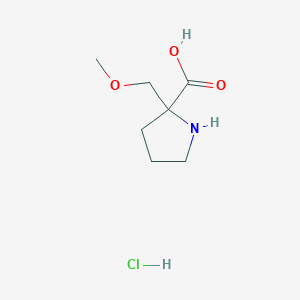

2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a methoxymethyl substituent at the 2-position of the pyrrolidine ring and a carboxylic acid group, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₃NO₃·HCl (molecular weight ≈ 195.64 g/mol), with the SMILES notation COCC1(CCCN1)C(=O)O . The compound lacks extensive literature or patent data, limiting direct insights into its applications or synthetic pathways.

Properties

IUPAC Name |

2-(methoxymethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-5-7(6(9)10)3-2-4-8-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEJSDSHMAEMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Group Activation

The key step involves converting the hydroxyl group on the pyrrolidine ring into a more reactive intermediate (alkoxide), which then undergoes alkylation:

- Strong bases such as metallic sodium, sodium hydride (NaH), or n-butyllithium are employed to form sodium or lithium alkoxides from the hydroxyl group.

- This activated alkoxide intermediate reacts with an alkylating reagent, typically a methoxymethyl halide (e.g., methoxymethyl chloride or iodide).

- Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol may be used to enhance the reaction efficiency in biphasic systems.

Alkylation Conditions

- Alkylation is performed under carefully controlled conditions to avoid racemization, especially when the starting material is a single enantiomer.

- The alkylation can be done either directly on the protected or unprotected carboxyl group derivative.

- Removal of protecting groups prior to alkylation can help maintain stereochemical integrity.

Catalytic Hydrogenation and Stereochemical Control

- Catalytic hydrogenation of double bonds in precursor compounds can yield cis-isomers selectively.

- When starting from a single enantiomer of a chiral compound, catalytic hydrogenation under mild conditions (e.g., hydrogen pressure ~1.4-1.5 MPa at 50 °C) can produce the desired stereoisomer without racemization.

- This approach is crucial for obtaining the correct stereochemistry of the methoxymethyl-substituted pyrrolidine derivative.

Protection and Deprotection Steps

- Protecting groups such as tert-butoxycarbonyl (Boc) are often used on the nitrogen or carboxyl groups to prevent side reactions.

- After alkylation, these groups are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free acid or hydrochloride salt.

- The hydrochloride salt formation facilitates purification and enhances compound stability.

Representative Preparation Workflow

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Starting pyrrolidine-2-carboxylic acid derivative | Hydroxyl group present for activation |

| 2 | Strong base (NaH, n-BuLi) in aprotic solvent | Formation of alkoxide intermediate |

| 3 | Methoxymethyl halide + phase transfer catalyst | Alkylation at hydroxyl position to introduce methoxymethyl group |

| 4 | Catalytic hydrogenation (Pd/C or similar) under H2, 50 °C, 1.4-1.5 MPa | Stereoselective reduction to cis-isomer |

| 5 | Acidic deprotection (e.g., TFA or HCl in dioxane) | Removal of protecting groups, formation of hydrochloride salt |

| 6 | Crystallization and purification | Isolation of pure 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride |

Detailed Research Findings and Notes

- The direct alkylation of the hydroxyl group on the pyrrolidine ring without prior protection can lead to racemization if the carboxyl group is chiral at the 2-position. Therefore, protecting the carboxyl group before alkylation is recommended to preserve stereochemistry.

- Catalytic hydrogenation of double bonds in precursor intermediates yields cis-isomers selectively, which is critical for the desired stereochemical configuration of the final product.

- Use of phase transfer catalysts improves the alkylation yield and selectivity, especially when using alkyl halides as electrophiles.

- The hydrochloride salt form of the compound is often obtained by treatment with HCl in dioxane or similar acidic media, which also aids in purification and crystallization.

- Recent process studies emphasize green chemistry approaches by minimizing organic solvents and eliminating unnecessary salinization steps, improving the environmental profile of the synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Base for alkoxide formation | Sodium hydride (NaH), n-butyllithium, metallic sodium |

| Alkylating agent | Methoxymethyl chloride or iodide |

| Solvent | Aprotic solvents like THF, DMF, or ethanol/DMF mixtures |

| Phase transfer catalyst | Quaternary ammonium salts, polyethylene glycol |

| Temperature (alkylation) | 0 °C to room temperature, sometimes low temperatures (-70 °C) for sensitive steps |

| Catalytic hydrogenation | Pd/C catalyst, H2 pressure 1.4-1.5 MPa, 50 °C |

| Protecting groups | Boc for nitrogen, esters or other groups for carboxyl |

| Deprotection | Acidic conditions (TFA, HCl/dioxane) |

| Purification | Crystallization, column chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in developing derivatives with tailored properties for specific applications.

Biology

- Biological Activity : Research indicates potential interactions with biomolecules, influencing neurotransmitter systems and exhibiting antimicrobial properties against multidrug-resistant pathogens .

- Metalloprotease Inhibition : Pyrrolidine derivatives have been studied for their ability to inhibit metalloproteases, which are important in various pathological conditions like hypertension .

Medicine

- Pharmaceutical Intermediate : Ongoing studies aim to explore its potential as an active ingredient in pharmaceuticals. Notably, derivatives have shown promise in modulating glucose metabolism and lipid levels in diabetic models .

- Antimicrobial Research : The compound's derivatives are being investigated for their efficacy against various bacterial strains, including those resistant to conventional treatments .

Industry

- Fine Chemicals Production : It is utilized as a precursor in the synthesis of fine chemicals, contributing to the development of specialty chemicals used in various industrial applications.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and other resistant strains, highlighting its potential in treating infections caused by multidrug-resistant bacteria .

- Diabetes Management Research : In animal models, certain derivatives have been shown to effectively lower fasting glucose and triglyceride levels, suggesting their utility in managing type 2 diabetes .

- Cancer Research : Compounds derived from pyrrolidine structures have been investigated for their dual activity against histone deacetylase enzymes, showing promise as anti-cancer agents .

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Molecular Complexity

The table below compares 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride with key analogs, highlighting substituent effects on molecular properties:

Key Observations:

- Substituent Size and Polarity : The methoxymethyl group in the target compound is smaller than aromatic substituents (e.g., benzyl groups) but larger than a methyl group. Its ether oxygen enhances polarity compared to purely alkyl chains.

- Lipophilicity : Fluorinated or iodinated benzyl derivatives exhibit higher lipophilicity due to aromatic and halogen moieties, whereas the methoxymethyl group offers intermediate polarity, suitable for membrane permeability .

Collision Cross-Section (CCS) Data

The target compound’s predicted CCS values (e.g., 135.3 Ų for [M+H]⁺) suggest a compact structure compared to bulkier analogs. For instance, iodobenzyl-substituted derivatives (MW > 350 g/mol) likely exhibit larger CCS due to increased steric bulk .

Biological Activity

2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride features a pyrrolidine ring with a methoxymethyl group and a carboxylic acid moiety. Its molecular formula is C7H13ClN2O3, and it exhibits properties typical of pyrrolidine derivatives, which are known for their versatility in biological applications.

The biological activity of 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Systems : The compound may influence neurotransmitter systems by acting as a ligand for specific receptors, modulating synaptic transmission and neuronal excitability.

- Metalloprotease Inhibition : Research indicates that derivatives of pyrrolidine compounds can inhibit metalloproteases, which are implicated in various pathological conditions such as hypertension and ischemic diseases .

- Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives exhibit antimicrobial properties against multidrug-resistant pathogens, making them potential candidates for treating infections .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride have shown promise against various cancer cell lines, including lung adenocarcinoma (A549) cells. A notable study reported that certain pyrrolidine derivatives exhibited significant cytotoxicity with IC50 values in the nanomolar range .

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | A549 | 66 | Moderate |

| Compound B | A549 | 21 | High |

| Compound C | HSAEC1-KT | >100 | Low |

Antimicrobial Activity

The compound's effectiveness against multidrug-resistant bacteria has been documented. For example, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity .

Case Studies

- Inhibition of Metalloproteases : A study focused on the inhibition of zinc proteases using pyrrolidine derivatives showed that these compounds could effectively reduce enzyme activity associated with cardiovascular diseases .

- Antimalarial Properties : While not directly studied for 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride, related pyrrolidine compounds have been identified as effective against drug-resistant malaria strains, indicating a broader therapeutic potential within this chemical class .

- Cytotoxicity Assessment : In vitro studies involving A549 cells demonstrated that specific substitutions on the pyrrolidine ring could enhance anticancer activity while minimizing toxicity to non-cancerous cells, highlighting the importance of structural modifications for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride?

- Methodology : The compound can be synthesized via oxidation of a pyrrolidine precursor. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) is commonly used to oxidize methylpyridine derivatives to carboxylic acids, followed by hydrochlorination . Yields (~47%) may be improved by optimizing reaction time (3–6 hours), temperature (90–95°C), and stoichiometry (e.g., KMnO₄ in 4.4 molar equivalents). Isolation via copper salt precipitation is a viable purification step .

- Key Data : Elemental analysis (C, H, N) and NMR (δ 3.85 ppm for OCH₃, δ 7.4–9.8 ppm for aromatic protons) are critical for confirming structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : The compound is hygroscopic and sensitive to moisture/oxygen. Store under inert atmosphere (argon or nitrogen) at room temperature . Use explosion-proof equipment and avoid ignition sources due to flammability risks (H226, H315, H319 hazards) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Emergency showers and eye-wash stations must be accessible .

Q. What analytical techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirm methoxymethyl (δ ~3.8–4.0 ppm) and carboxylic acid (δ ~9–10 ppm) protons .

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C, H, N percentages (e.g., C: 54.92% calc. vs. 54.61% observed) .

- HPLC : Monitor purity using retention time alignment (e.g., 0.88 minutes in specific methods) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Optimization Strategies :

- Stoichiometry : Adjust KMnO₄ equivalents (e.g., 0.44 mol per 0.1 mol substrate) to minimize over-oxidation .

- Temperature Control : Maintain 90–95°C to balance reaction rate and byproduct formation.

- Workup : Acidify filtrates to pH 2–4 for selective crystallization of the hydrochloride salt .

- Data-Driven Adjustments : Use LCMS (e.g., m/z 531 [M-H]⁻) to track intermediates and optimize stepwise conversions .

Q. What strategies enable the incorporation of this compound into multi-step bioactive molecule syntheses?

- Applications : The compound serves as a chiral building block in peptidomimetics or kinase inhibitors. For example, it has been used in coupling reactions with trifluoromethylphenyl derivatives to synthesize proline-based drug candidates .

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the carboxylic acid during amidation .

- Catalysis : Employ EDCI/HOBt for efficient amide bond formation .

Q. How does the methoxymethyl substituent influence reactivity in catalytic or nucleophilic reactions?

- Steric and Electronic Effects :

- Steric Hindrance : The methoxymethyl group increases steric bulk, reducing nucleophilic attack at the pyrrolidine nitrogen.

- Electronic Effects : The electron-donating methoxy group stabilizes adjacent charges, enhancing stability in acidic conditions .

- Experimental Validation : Compare reaction rates with analogues (e.g., unsubstituted pyrrolidine carboxylic acids) using kinetic studies or DFT calculations .

Contradictions and Limitations in Evidence

- Purity Discrepancies : Reported purities vary between 95% and 97% , likely due to different synthesis batches or analytical methods. Validate purity via orthogonal techniques (HPLC + NMR).

- Safety Data : While H226 (flammability) is cited , no direct flammability data exists for the hydrochloride salt. Assume risks based on structural analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.